molecular formula C15H13N3O3 B13783203 2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde

2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde

Cat. No.: B13783203
M. Wt: 283.28 g/mol
InChI Key: ZYOVUCYYLXQQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde is a complex organic compound that belongs to the class of imidazo[1,2-c]pyrimidines This compound is characterized by its unique structure, which includes a benzaldehyde group attached to an imidazo[1,2-c]pyrimidine ring system with methoxy substituents at positions 5 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at positions 5 and 7 may enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

2-(5,7-dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde

InChI

InChI=1S/C15H13N3O3/c1-20-14-7-13-16-12(8-18(13)15(17-14)21-2)11-6-4-3-5-10(11)9-19/h3-9H,1-2H3

InChI Key

ZYOVUCYYLXQQHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C(=N1)OC)C3=CC=CC=C3C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.